

Application Note: Identification and Quantification of Methyl Citrate in Urine using NMR Spectroscopy

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Compound of Interest

Compound Name: Methyl citrate

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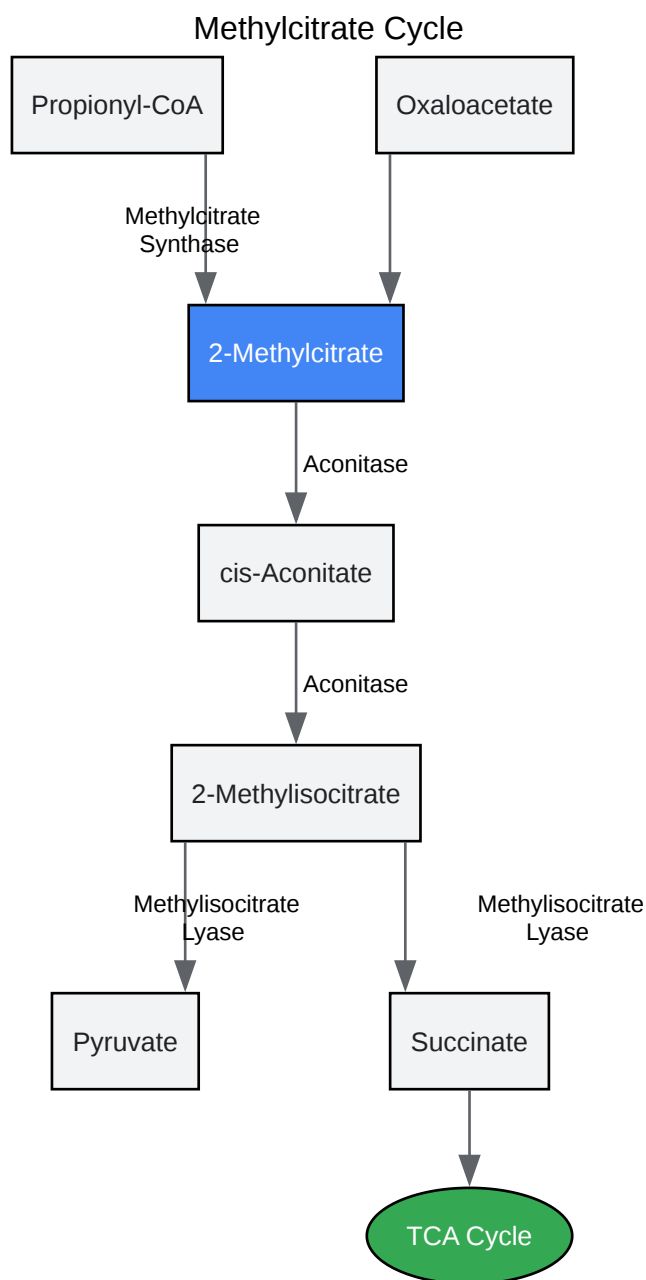
Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics studies due to its non-destructive nature, minimal sample preparation requirements, and high reproducibility.[1] It allows for the simultaneous identification and quantification of multiple metabolites in complex biological mixtures like urine.[1] This application note details a protocol for the identification and quantification of **methyl citrate** in human urine using ^1H -NMR spectroscopy. Methylcitric acid (MCA) is a key biomarker for certain inborn errors of metabolism, such as propionic acidemia and methylmalonic aciduria, where its concentration is significantly elevated.[2][3] The method described here provides a robust and reliable approach for monitoring **methyl citrate** levels, which can be valuable for disease diagnosis and for monitoring therapeutic interventions.

Metabolic Significance of Methyl Citrate

Methyl citrate is an intermediate in the methylcitrate cycle, a metabolic pathway that catabolizes propionyl-CoA.[4] In certain metabolic disorders, the accumulation of propionyl-CoA leads to an increased production of **methyl citrate**, which is then excreted in the urine. Therefore, the accurate quantification of urinary **methyl citrate** can serve as a diagnostic marker for these conditions.

Below is a diagram illustrating the key steps of the methylcitrate cycle.



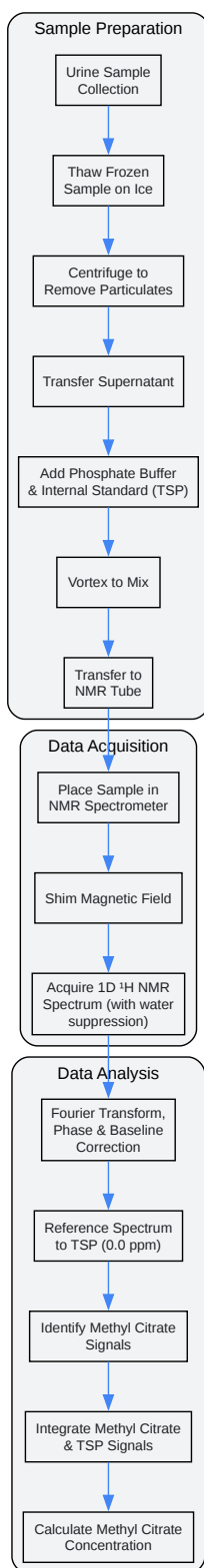
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Caption: A simplified diagram of the Methylcitrate Cycle.

Experimental Workflow

The overall workflow for the NMR-based analysis of **methyl citrate** in urine involves sample preparation, NMR data acquisition, and data analysis.

NMR Analysis Workflow for Urinary Methyl Citrate



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Caption: Experimental workflow for urinary **methyl citrate** analysis.

Materials and Methods

Materials

- Urine samples (stored at -80°C)
- Phosphate buffer (0.2 M, pH 7.4 in 99.9% D₂O)
- Internal Standard (IS) solution: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) in D₂O.
- 5 mm NMR tubes
- Pipettes and tips
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Sample Preparation Protocol

- Thaw frozen urine samples on ice for approximately 30 minutes.
- Vortex the samples for 30 seconds to ensure homogeneity.
- Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.
- In a new microcentrifuge tube, combine 540 µL of the urine supernatant with 60 µL of the phosphate buffer/internal standard solution.
- Vortex the mixture for 30 seconds.

- Centrifuge the mixture at 13,000 x g for 5 minutes at 4°C.
- Transfer 600 µL of the supernatant to a 5 mm NMR tube.

NMR Data Acquisition

- Spectrometer: A 600 MHz NMR spectrometer (or higher field) is recommended.
- Experiment: A standard 1D ^1H NMR experiment with water suppression (e.g., NOESY presaturation or WET).
- Temperature: 298 K (25°C).
- Pulse Sequence: noesygppr1d (or equivalent).
- Number of Scans: 64-128 (depending on sample concentration).
- Acquisition Time: ~2.7 seconds.
- Relaxation Delay: 4 seconds.

Data Processing and Analysis

- Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.
- Perform phase and baseline correction manually or using automated software.
- Reference the spectrum by setting the TSP methyl peak to 0.0 ppm.
- Identify the characteristic signals of **methyl citrate**. Two diastereoisomers of methylcitric acid, (2S, 3S)-MCA and (2R, 3S)-MCA, are typically found in human urine and have distinct, distinguishable spectra.[\[2\]](#)
- Integrate the area of a well-resolved **methyl citrate** signal (I_methylcitrate) and the TSP signal (I_TSP).
- Calculate the concentration of **methyl citrate** using the following formula:

$$\text{Concentration_methylcitrate} = (\text{I_methylcitrate} / \text{N_protons_methylcitrate}) * (\text{N_protons_TSP} / \text{I_TSP}) * \text{Concentration_TSP}$$

Where:

- N_protons_methylcitrate is the number of protons giving rise to the integrated **methyl citrate** signal.
- N_protons_TSP is the number of protons for the TSP signal (9 protons).
- Concentration_TSP is the known concentration of the internal standard.

Results and Discussion

Identification of Methyl Citrate

The identification of **methyl citrate** in a ^1H -NMR spectrum of urine is based on its characteristic chemical shifts. While the exact chemical shifts can vary slightly with pH, the multiplet patterns are distinctive. It is crucial to distinguish the signals of **methyl citrate** from other metabolites, particularly citrate, which has signals in a similar region of the spectrum (typically two doublets around 2.5-2.7 ppm). The presence of a methyl group in **methyl citrate** gives rise to a characteristic doublet, which aids in its identification. For unambiguous identification, 2D NMR experiments such as COSY and HSQC can be employed.

Quantification of Methyl Citrate

The concentration of **methyl citrate** in urine can vary significantly between healthy individuals and those with metabolic disorders. The use of an internal standard like TSP allows for accurate quantification. For clinical relevance, it is common practice to normalize the **methyl citrate** concentration to the creatinine concentration to account for variations in urine dilution.

The following table summarizes typical concentration ranges of **methyl citrate** found in urine.

Analyte	Patient Group	Concentration Range (mmol/mol creatinine)
Methyl Citrate	Controls	0.4 - 3.4
Methyl Citrate	Propionic/Methylmalonic Acidemia	8.3 - 591

Conclusion

NMR spectroscopy provides a sensitive, specific, and quantitative method for the analysis of **methyl citrate** in urine. The protocol described in this application note offers a straightforward and robust workflow for researchers and clinicians involved in the study of metabolic disorders. The ability to accurately measure **methyl citrate** levels can aid in the diagnosis, monitoring, and development of new therapies for conditions such as propionic acidemia and methylmalonic aciduria.

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